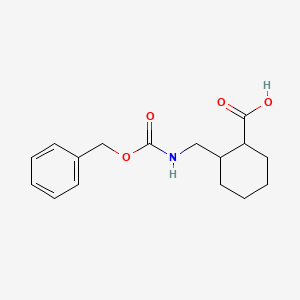
2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a cyclohexane carboxylic acid moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclohexane ring and subsequent carboxylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the amino and carboxylic acid groups can participate in various biochemical reactions. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other common organic reactions .
Comparison with Similar Compounds
Similar Compounds
Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate: This compound has a similar structure but includes a methyl ester group instead of a carboxylic acid.
Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexane carboxylic acid moiety but differ in other functional groups.
Uniqueness
2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c18-15(19)14-9-5-4-8-13(14)10-17-16(20)21-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,20)(H,18,19) |
InChI Key |
NBNMMTRPPHNWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















